Cas no 2228234-89-5 (2-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)propanal)

2-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)propanal 化学的及び物理的性質
名前と識別子
-
- 2-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)propanal
- 2228234-89-5
- EN300-1747603
-
- インチ: 1S/C7H11N3O/c1-7(2,5-11)6-4-8-9-10(6)3/h4-5H,1-3H3
- InChIKey: BTNGYVNVFPLTGF-UHFFFAOYSA-N
- ほほえんだ: O=CC(C)(C)C1=CN=NN1C
計算された属性
- せいみつぶんしりょう: 153.090211983g/mol
- どういたいしつりょう: 153.090211983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
2-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)propanal 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1747603-10.0g |
2-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)propanal |
2228234-89-5 | 10g |
$7312.0 | 2023-06-03 | ||
Enamine | EN300-1747603-5.0g |
2-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)propanal |
2228234-89-5 | 5g |
$4930.0 | 2023-06-03 | ||
Enamine | EN300-1747603-1.0g |
2-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)propanal |
2228234-89-5 | 1g |
$1701.0 | 2023-06-03 | ||
Enamine | EN300-1747603-10g |
2-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)propanal |
2228234-89-5 | 10g |
$7312.0 | 2023-09-20 | ||
Enamine | EN300-1747603-5g |
2-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)propanal |
2228234-89-5 | 5g |
$4930.0 | 2023-09-20 | ||
Enamine | EN300-1747603-0.25g |
2-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)propanal |
2228234-89-5 | 0.25g |
$1564.0 | 2023-09-20 | ||
Enamine | EN300-1747603-2.5g |
2-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)propanal |
2228234-89-5 | 2.5g |
$3332.0 | 2023-09-20 | ||
Enamine | EN300-1747603-1g |
2-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)propanal |
2228234-89-5 | 1g |
$1701.0 | 2023-09-20 | ||
Enamine | EN300-1747603-0.5g |
2-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)propanal |
2228234-89-5 | 0.5g |
$1632.0 | 2023-09-20 | ||
Enamine | EN300-1747603-0.1g |
2-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)propanal |
2228234-89-5 | 0.1g |
$1496.0 | 2023-09-20 |
2-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)propanal 関連文献
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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6. Book reviews
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
2-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)propanalに関する追加情報
Introduction to 2-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)propanal (CAS No. 2228234-89-5) in Modern Chemical and Pharmaceutical Research
2-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)propanal, identified by its CAS number 2228234-89-5, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural properties and potential applications. This aldehyde derivative features a highly functionalized backbone, incorporating both a methyl group and a 1-methyl-1H-1,2,3-triazol-5-yl moiety, which confers distinct reactivity and utility in synthetic chemistry and drug development.
The compound’s molecular structure positions it as a valuable intermediate in the synthesis of more complex molecules. Its aldehyde functionality (–CHO) is particularly noteworthy, as it serves as a versatile handle for further functionalization through reactions such as reduction to primary alcohols, oxidation to carboxylic acids, or condensation with nucleophiles to form imines or amides. The presence of the 1-methyl-1H-1,2,3-triazol-5-yl substituent adds an additional layer of reactivity, enabling participation in nucleophilic substitution reactions and serving as a scaffold for medicinal chemistry modifications.
In recent years, the pharmaceutical industry has increasingly focused on heterocyclic compounds due to their prevalence in bioactive molecules. The triazole ring, a key component of 1-methyl-1H-1,2,3-triazol-5-yl, is known for its stability and biological activity. It has been incorporated into numerous drugs targeting various therapeutic areas, including antifungals (e.g., fluconazole), antivirals, and anticancer agents. The structural motif of 2-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)propanal thus represents a promising scaffold for designing novel therapeutic agents.
One of the most compelling aspects of this compound is its potential role in the development of small-molecule inhibitors targeting enzyme-catalyzed processes. Enzymes such as kinases and polymerases often require specific aldehyde or ketone groups for substrate binding and catalysis. The aldehyde functionality in 2-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)propanal could be exploited to design inhibitors that mimic natural substrates or covalently modify active sites. Furthermore, the triazole moiety may enhance binding affinity through hydrogen bonding interactions or π-stacking effects with protein targets.
Recent advances in computational chemistry have enabled the rapid screening of compounds like 2-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yloxy)propanal for their biological activity. Molecular docking studies have suggested that derivatives of this compound could interact with proteins involved in inflammatory pathways or metabolic disorders. For instance, modifications to the methyl group or the triazole ring might fine-tune pharmacokinetic properties such as solubility and bioavailability while maintaining or enhancing target specificity.
The synthesis of 2-methyl-propanal derivatives remains an active area of research due to their broad applicability. Modern synthetic methodologies have improved the efficiency and scalability of producing such compounds. Catalytic processes involving transition metals (e.g., palladium or copper catalysts) have been employed to facilitate cross-coupling reactions between the triazole ring and other functional groups. Additionally, asymmetric synthesis techniques have been explored to introduce stereogenic centers into the molecule, which is critical for achieving enantiopure pharmaceutical intermediates.
The potential applications of CAS No. 2228234–89–5 extend beyond drug discovery into materials science and agrochemicals. For example, its ability to undergo polymerization reactions could make it useful in creating novel polymers with tailored properties. In agrochemicals, derivatives of this compound may serve as precursors for herbicides or fungicides that leverage the triazole’s stability and bioactivity against plant pathogens.
Regulatory considerations play a significant role in the development and commercialization of new chemical entities like CAS No 2228234–89–5. Compliance with Good Manufacturing Practices (GMP) ensures that synthetic routes are reproducible and that impurities are minimized. Furthermore, environmental impact assessments are conducted to evaluate potential ecotoxicological risks associated with the compound’s production and use.
The integration of machine learning into drug discovery has accelerated the identification of promising candidates derived from scaffolds like CAS No 2228234–89–5. Predictive models can prioritize compounds based on their predicted binding affinity to biological targets while minimizing off-target effects. This approach has already led to several high-profile successes in identifying novel therapeutics for diseases ranging from cancer to infectious diseases.
In conclusion,CAS No 2228234–89–5, corresponding to (CAS No 2228234–89–5),(CAS No 2228234–89–5),(CAS No 2228234–89–5),(CAS No 2228234–89–5),(CAS No 2228234–89–5),(CAS No 2228234–89–5),(CAS No 2228234–89–5),(CAS No 2228234–89–5),(CAS No 2228234–89–5),(CAS No 2228234–89–5),(CAS No 2228234–89--)is a multifaceted compound with significant potential across multiple domains of chemical research. Its unique structural features make it an attractive candidate for further exploration in medicinal chemistry、material science、and beyond.
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